(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled Radical Polymerization
Research by Mori, Sutoh, and Endo (2005) highlights the controlled radical polymerization of an acrylamide containing an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enables the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating the potential for designing specific polymers with desired properties for various applications, including biomedical and engineering materials. The process demonstrates the versatility of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).
Molecular Docking and Biological Evaluation
A study by Sambrajyam, Rani, and Rajitha (2022) on napthyl N-acyl hydrazone derivatives, which are structurally related to acrylamide compounds, explored their antioxidant, antibacterial, and anti-inflammatory activities. This research underscores the potential of acrylamide derivatives in developing new therapeutic agents, particularly in addressing inflammation and bacterial infections. The detailed evaluation of these compounds through molecular docking and biological assays illustrates the application of acrylamide derivatives in drug discovery and development (Sambrajyam, Rani, & Rajitha, 2022).
KCNQ2 Opener Activity
Research conducted by Wu et al. (2004) focused on bioisosteric replacement studies leading to the identification of acrylamide derivatives as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability, indicating their potential application in treating neurological disorders by modulating ion channel functions. The synthesis and evaluation of these acrylamide derivatives highlight their significance in neuroscience and pharmacology (Wu et al., 2004).
Rate Acceleration in Polar Solvents
A study by Aggarwal, Dean, Mereu, and Williams (2002) explored the acceleration of the Baylis-Hillman reaction in polar solvents, including acrylamide reactions. This research suggests the importance of hydrogen bonding over hydrophobic effects, indicating a chemical property of acrylamide derivatives that could be exploited in synthetic chemistry for the development of novel compounds and reaction mechanisms (Aggarwal, Dean, Mereu, & Williams, 2002).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPBCBMKNBSKX-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.